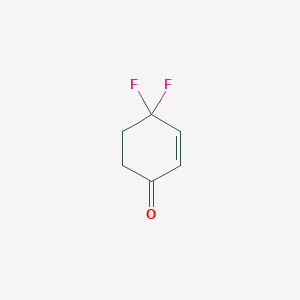
4,4-Difluorocyclohex-2-en-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Degradation and Fate of Polyfluoroalkyl Chemicals
Research has explored the environmental degradation of polyfluoroalkyl chemicals, which are related compounds to 4,4-difluorocyclohex-2-en-1-one. These chemicals, due to their potential to degrade into persistent perfluoroalkyl carboxylic and sulfonic acids, present significant environmental concerns. Studies indicate that microbial and abiotic degradation of these substances in the environment can lead to the formation of persistent pollutants. Understanding these degradation pathways is crucial for evaluating the environmental fate and potential ecological impact of related fluorinated compounds (Liu & Avendaño, 2013).
Catalytic Oxidation of Cyclohexene
Another area of research related to this compound is the selective catalytic oxidation of cyclohexene, a reaction that can yield a variety of industrially relevant products, including cyclohex-2-en-1-one derivatives. Controlled oxidation reactions for cyclohexene, aiming for selectivity towards specific products, are of significant interest in both industrial and academic settings. This research highlights the synthetic value of achieving selective oxidation products, which has broad applications in the chemical industry (Cao et al., 2018).
Environmental Monitoring and Toxicological Assessment
The presence and impact of perfluoroalkyl and polyfluoroalkyl substances in the environment, including degradation products of fluorinated compounds like this compound, have been extensively reviewed. These studies focus on their bioaccumulation, environmental distribution, and toxic effects. Insights into the environmental monitoring, fate, and potential health impacts of these substances are critical for developing strategies to mitigate their presence and effects in ecosystems (Houde et al., 2006).
Hydrogen Storage and Release
Research into the use of organic compounds as hydrogen carriers includes the study of cycloalkanes and related structures. This research assesses the feasibility and efficiency of various organic molecules for hydrogen storage and release, highlighting the potential of specific cycloalkane derivatives in energy storage applications. Such studies contribute to the development of sustainable energy solutions, showcasing the versatility of cycloalkane derivatives beyond their traditional chemical and industrial uses (Bourane et al., 2016).
Adsorption of Perfluorinated Compounds
The adsorption behavior of perfluorinated compounds on various adsorbents has been reviewed, highlighting the mechanisms through which these substances interact with adsorptive materials. This research is crucial for understanding how to effectively remove such compounds from water or wastewater, thus preventing their adverse environmental and health impacts. The findings are particularly relevant for addressing the challenges posed by persistent organic pollutants in water treatment processes (Du et al., 2014).
Propriétés
IUPAC Name |
4,4-difluorocyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O/c7-6(8)3-1-5(9)2-4-6/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILTSVBMXZACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
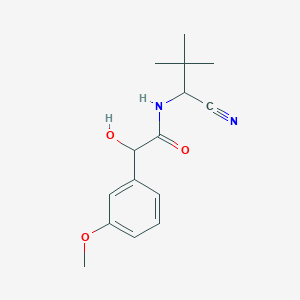
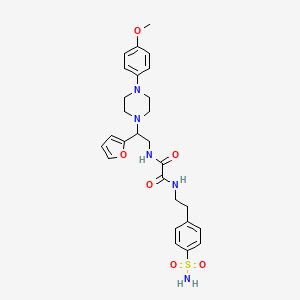
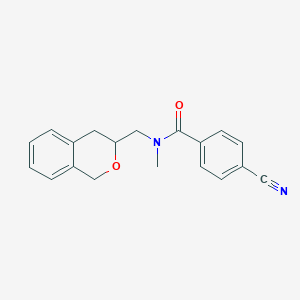
![3-Chloroisothiazolo[5,4-b]pyridine](/img/structure/B2706518.png)


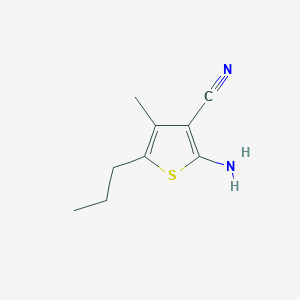
![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
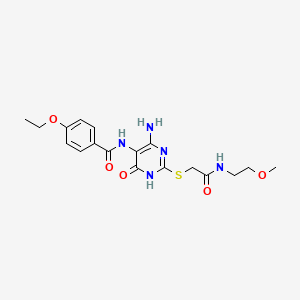
![benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B2706526.png)
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)
